molecular formula C8H13N3S B6332071 3-甲基-1-(1,3-噻唑-2-基)哌嗪 CAS No. 873075-51-5

3-甲基-1-(1,3-噻唑-2-基)哌嗪

货号: B6332071
CAS 编号: 873075-51-5
分子量: 183.28 g/mol
InChI 键: SBBSBSJOPQYMFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Methyl-1-(1,3-thiazol-2-yl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecular weight of the compound is 183.28 .


Synthesis Analysis

The synthesis of compounds similar to “3-Methyl-1-(1,3-thiazol-2-yl)piperazine” often involves multi-step procedures . The structures of these compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(1,3-thiazol-2-yl)piperazine” includes a piperazine ring and a thiazole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom .

科学研究应用

抗癌活性

Turov (2020) 进行的一项研究评估了多官能取代的 1,3-噻唑的抗癌活性,重点介绍了在 1,3-噻唑环的 C2 上具有哌嗪取代基的化合物对各种癌细胞系的有效性。这些化合物在包括肺癌、肾癌、中枢神经系统癌、卵巢癌、前列腺癌、乳腺癌、上皮癌、白血病和黑色素瘤在内的多种癌症中表现出显着的体外抗癌特性 (Turov, 2020)

抗菌和抗真菌活性

Gan 等人 (2010) 合成了含唑的哌嗪衍生物,评估了它们的体外抗菌、抗真菌和细胞毒活性。研究发现,大多数化合物表现出中度至显着的抗菌和抗真菌活性,一些化合物对所有测试菌株表现出显着且广谱的疗效。这些活性与氯霉素和氟康唑等标准药物相当 (Gan, Lin-Ling et al., 2010)

抗炎活性

Ahmed、Molvi 和 Khan (2017) 合成了一组新化合物并评估了它们的体外和体内抗炎活性。这些化合物在动物模型中显示出显着的膜稳定性和减轻水肿,表明它们作为抗炎剂的潜力 (Ahmed, Aejaz et al., 2017)

抗利什曼原虫活性

Foroumadi 等人 (2005) 研究了合成的哌嗪衍生物对利什曼原虫主要前鞭毛体的杀灭利什曼原虫活性。研究表明,与参考药物戊锑剂相比,这些化合物的杀利什曼原虫活性强且优异,其中哌嗪类似物是最具活性的化合物 (Foroumadi, A. et al., 2005)

抗结核活性

Naidu 等人 (2016) 设计、合成并评估了各种衍生物对结核分枝杆菌菌株的体外抗结核活性。这些化合物表现出一系列活性,其中一些显示出非常好的抗结核活性,突出了这些衍生物在治疗结核病中的潜力 (Naidu, Kalaga Mahalakshmi et al., 2016)

属性

IUPAC Name

2-(3-methylpiperazin-1-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-7-6-11(4-2-9-7)8-10-3-5-12-8/h3,5,7,9H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBSBSJOPQYMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2(R)-methyl piperazine (300 mg, 3 mmol), 2-bromo thiazole (0.27 ml, 3 mmol), (2-biphenylyldi-tert-butylphosphine (134 mg, 0.449 mmol), palladium acetate (101 mg, 0.45 mmol), and cesium carbonate (1.46 g, 4.49 mmol) in dioxane 25 ml (v/v 5/1) was kept at reflux temperature for 2 hours, then cooled to room temperature, then filtered through celite, then concentrated and then purified by chromatography eluting with 12% MeOH/MeCl2/NH4OH to yield the product as a white solid (145 mg, 26%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
101 mg
Type
catalyst
Reaction Step Five
Yield
26%

Synthesis routes and methods II

Procedure details

30.06 g (300.0 mmol) of 2-methylpiperazine were combined with 4.51 ml (50.0 mmol) of 2-bromothiazole. This mixture was fused and refluxed 5 min. The reaction mixture was cooled and taken up in 10% strength hydrochloric acid and washed with EA. The aqueous phase was set to pH>12 with a 10% strength aq. NaOH solution and then extracted with EA. The organic phase was dried over MgSO4 and conc. in vacuo. There were obtained 8.26 g (45.1 mmol, 90%) of 3-methyl-1-thiazol-2-ylpiperazine.
Quantity
30.06 g
Type
reactant
Reaction Step One
Quantity
4.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。